2-[3-(Trifluoromethyl)phenyl]-4-pentyn-2-ol
Description
2-[3-(Trifluoromethyl)phenyl]-4-pentyn-2-ol is a fluorinated secondary alcohol characterized by a hydroxyl group at the 2-position of a pentynol backbone and a 3-(trifluoromethyl)phenyl substituent.
Properties
Molecular Formula |
C12H11F3O |
|---|---|
Molecular Weight |
228.21 g/mol |
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]pent-4-yn-2-ol |
InChI |
InChI=1S/C12H11F3O/c1-3-7-11(2,16)9-5-4-6-10(8-9)12(13,14)15/h1,4-6,8,16H,7H2,2H3 |
InChI Key |
LTKYXOFDKAZRIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#C)(C1=CC(=CC=C1)C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethyl)phenyl]-4-pentyn-2-ol typically involves the use of trifluoromethylation reactions. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the generation of a trifluoromethyl radical, which then reacts with a suitable precursor to form the desired product. The reaction conditions often include the use of radical initiators and specific solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 2-[3-(Trifluoromethyl)phenyl]-4-pentyn-2-ol may involve large-scale trifluoromethylation processes. These processes are optimized for high yield and efficiency, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Trifluoromethyl)phenyl]-4-pentyn-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted alcohols, ketones, and aldehydes. These products retain the trifluoromethyl group, which imparts unique chemical properties to the molecules .
Scientific Research Applications
2-[3-(Trifluoromethyl)phenyl]-4-pentyn-2-ol has several scientific research applications:
Mechanism of Action
The mechanism by which 2-[3-(Trifluoromethyl)phenyl]-4-pentyn-2-ol exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
4-Pentyn-2-ol (CAS 2117-11-5)
- Structure : CC(CC#C)O .
- Molecular Formula : C₅H₈O; MW : 84.12 g/mol.
- Key Differences : Lacks the aromatic trifluoromethylphenyl group.
- Properties :
2-[4-(Trifluoromethoxy)phenyl]-4-pentyn-2-ol (CAS 85014-08-0)
- Structure : Trifluoromethoxy (-OCF₃) substituent at the phenyl 4-position .
- Molecular Formula : C₁₂H₁₁F₃O₂; MW : 244.21 g/mol.
- Key Differences :
- -OCF₃ (electron-withdrawing but less than -CF₃) vs. -CF₃.
- Substituent position (para vs. meta) alters electronic effects and dipole moments.
- Properties: Lower lipophilicity compared to -CF₃ analogs (logP ~3.0 vs. ~4.0). Potential for altered binding in biological systems due to para-substitution .
4'-(Trifluoromethyl)-2,3,4,5-tetrahydro-[1,1'-biphenyl]-2-ol
- Structure : Biphenyl system with -CF₃ and hydroxyl groups .
- Molecular Formula : C₁₃H₁₃F₃O; MW : 242.24 g/mol.
- Key Differences: Saturated cyclohexene ring vs. linear pentynol chain. Planar biphenyl system enables π-π stacking interactions.
- Applications: Demonstrated utility in photochemical synthesis . Potential as a building block for liquid crystals or catalysts.
DAA Derivatives with Fluorinated Phenyl Groups
- Examples : 2-(3-(Trifluoromethyl)phenyl)anthracene derivatives .
- Key Differences: Anthracene core vs. pentynol backbone.
- Properties :
Structural and Functional Analysis
Electronic Effects
- The -CF₃ group in 2-[3-(Trifluoromethyl)phenyl]-4-pentyn-2-ol induces strong electron-withdrawing effects, stabilizing negative charges and enhancing acidity of the hydroxyl group (pKa ~10–12 estimated) compared to non-fluorinated analogs .
- Meta-substitution on the phenyl ring creates a distinct dipole compared to para-substituted analogs, influencing solubility and intermolecular interactions .
Biological Activity
2-[3-(Trifluoromethyl)phenyl]-4-pentyn-2-ol is an organic compound notable for its unique structural features, including a trifluoromethyl-substituted phenyl group and a terminal alkyne. This combination potentially enhances its biological activity, making it a subject of interest in medicinal chemistry. The compound's lipophilicity, influenced by the trifluoromethyl group, may facilitate its interaction with various biological targets, including enzymes and receptors.
Chemical Structure and Properties
The chemical structure of 2-[3-(Trifluoromethyl)phenyl]-4-pentyn-2-ol can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 232.22 g/mol |
| Melting Point | Not specified |
| Solubility | Lipophilic |
| Functional Groups | Hydroxyl (-OH), Alkyne (-C≡C) |
Enzyme Inhibition
Preliminary studies indicate that 2-[3-(Trifluoromethyl)phenyl]-4-pentyn-2-ol may exhibit enzyme inhibition properties. Research suggests that it could interact with specific enzymes, potentially inhibiting their activity. This interaction is crucial for understanding the compound's mechanism of action and therapeutic potential.
Anticancer Potential
Research has highlighted the compound's potential anticancer activity. In vitro studies have demonstrated that derivatives of similar compounds with trifluoromethyl groups can enhance antiproliferative effects against various cancer cell lines, including A549 (non-small cell lung cancer) and MDA-MB-231 (breast cancer) .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2-[3-(Trifluoromethyl)phenyl]-4-pentyn-2-ol | A549 | TBD |
| 2-[3-(Trifluoromethyl)phenyl]-4-pentyn-2-ol | MDA-MB-231 | TBD |
Note: Specific IC50 values for 2-[3-(Trifluoromethyl)phenyl]-4-pentyn-2-ol are yet to be determined through direct studies.
The mechanism by which 2-[3-(Trifluoromethyl)phenyl]-4-pentyn-2-ol exerts its biological effects is believed to involve binding to specific molecular targets. This binding may alter enzyme activity or receptor function, leading to various biological outcomes, including anti-inflammatory and anticancer effects.
Case Studies
- Gankyrin Inhibition : A study investigated the antiproliferative effects of compounds structurally similar to 2-[3-(Trifluoromethyl)phenyl]-4-pentyn-2-ol against gankyrin-overexpressing cancer cell lines. Results indicated significant improvements in tumor growth inhibition, suggesting that such compounds may serve as effective gankyrin inhibitors .
- Antibacterial Activity : Related studies on aryl derivatives containing trifluoromethyl groups have shown promising antibacterial activity against various pathogens, indicating that modifications of the compound could lead to broader therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
